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molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Cat. No. B1283113
M. Wt: 189.99 g/mol
InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525202B2

Procedure details

A mixture of 3-bromo-5-acetylisoxazole (which was obtained in Example 117) (16.7 g, 87.9 mmol), phenyltrimethylammonium tribromide (33.4 g, 88.8 mmol) and tetrahydrofuran (150 mL) was stirred at ambient temperature for 18 hours, poured into water and extracted with ether. The organic extracts were washed with brine and dried over MgSO4. Evaporation and purification by distillation gave a light yellow oil (8.9 g, 40% yield); 1H NMR (300 MHz, CDCl3) δ 4.40. (s, 3H), 7.10 (s, 1H).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([C:7](=[O:9])[CH3:8])[O:4][N:3]=1.[Br-:10].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.O1CCCC1>O>[Br:1][C:2]1[CH:6]=[C:5]([C:7](=[O:9])[CH2:8][Br:10])[O:4][N:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
BrC1=NOC(=C1)C(C)=O
Name
Quantity
33.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NOC(=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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